6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester

Description

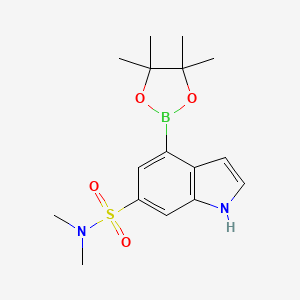

6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is a heterocyclic organoboron compound featuring an indole core substituted with a dimethylsulfamoyl group at the 6-position and a boronic acid pinacol ester moiety at the 4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceutical and materials chemistry . Its molecular formula is C₁₆H₂₂BN₂O₄S, with a molecular weight of 349.23 g/mol. The dimethylsulfamoyl group enhances stability and modulates electronic properties, influencing its reactivity in cross-coupling applications .

Properties

Molecular Formula |

C16H23BN2O4S |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-sulfonamide |

InChI |

InChI=1S/C16H23BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-9-11(24(20,21)19(5)6)10-14-12(13)7-8-18-14/h7-10,18H,1-6H3 |

InChI Key |

TXTCBCYFTAKMGX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Strategies for Indolylboronic Acid Pinacol Ester Synthesis

Indolylboronic acids and their pinacol esters are commonly synthesized via transition-metal-catalyzed borylation of indole derivatives or by transition-metal-free methods. The pinacol ester is a common protecting group for boronic acids due to its stability and ease of handling in synthetic procedures.

Transition-metal catalyzed borylation: Rhodium catalysts activated by bis(neopentyl glycolato)diboron (nepB-Bnep) or pinacolborane reagents are employed to introduce the boronic ester functionality regioselectively onto the indole ring. Heating in solvents like n-octane/THF at elevated temperatures (e.g., 140 °C) facilitates the borylation process.

Transition-metal-free borylation: Alternative methods include light-mediated borylation under continuous-flow conditions or base-mediated borylation using potassium methoxide with silylboranes. These methods offer milder reaction conditions and avoid the use of precious metals.

Decarboxylative borylation: Using N-hydroxyphthalimide esters with pinacolborane reagents activated by pyridine under photochemical conditions can also afford indolylboronic acid pinacol esters, albeit with moderate yields.

Specific Preparation of 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester

While direct literature on this exact compound is limited, the synthesis can be inferred from general principles of indole functionalization and boronic ester preparation:

Starting Material Preparation:

- Begin with an indole derivative substituted at the 6-position with an N,N-dimethylsulfamoyl group. This can be introduced via sulfonylation of 6-aminoindole or via directed lithiation followed by treatment with the appropriate sulfonyl chloride.

Regioselective Borylation at Position 4:

- Employ rhodium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) or bis(neopentyl glycolato)diboron in the presence of a rhodium catalyst.

- Reaction conditions typically involve heating in a suitable solvent such as THF or n-octane at elevated temperatures (~140 °C) to achieve selective borylation at the 4-position of the indole ring.

Deprotection and Stability Considerations

The pinacol ester protecting group can be removed to yield the free boronic acid when required. However, published deprotection methods sometimes prove unsuitable for sensitive compounds. A two-step protocol involving diethanolamine (DEA) as a protecting group intermediate has been developed, offering mild reaction conditions, tolerance to various functional groups, short reaction times, and ease of product isolation.

| Step | Reagent/Condition | Outcome | Notes |

|---|---|---|---|

| 1 | Transesterification with DEA | Formation of DEA-protected boronate | Mild conditions, protects boron |

| 2 | Hydrolytic deprotection (e.g., aqueous acid/base) | Removal of DEA, free boronic acid | Avoids harsh conditions |

This protocol is advantageous for compounds like this compound, which may be sensitive to harsh deprotection conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.

Protodeboronation: Radical initiators and hydrogen donors.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major products are the corresponding hydrocarbons.

Scientific Research Applications

6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

Core Structural Analogues

Indole-4-boronic Acid Pinacol Ester (CAS 388116-27-6)

- Structure : Lacks the 6-position dimethylsulfamoyl group.

- Molecular Formula: C₁₄H₁₈BNO₂; MW: 243.11 g/mol .

- Applications : Widely used in automated radiofluorination and cross-coupling reactions (e.g., 83% yield in Suzuki coupling with pyrazolo[1,5-a]pyrimidine derivatives) .

- Reactivity : The absence of the electron-withdrawing sulfamoyl group results in faster coupling kinetics compared to sulfamoyl-substituted derivatives .

1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic Acid Pinacol Ester

Substituent-Based Analogues

2-(N,N-Dimethylsulfamoyl)benzeneboronic Acid

- Structure : Benzene ring with sulfamoyl and boronic acid groups.

- Applications : Used in synthesizing sulfonamide-based kinase inhibitors.

- Comparison : The planar benzene core lacks the indole’s nitrogen heteroatom, reducing π-π stacking interactions in catalytic systems .

4-Nitrophenylboronic Acid Pinacol Ester

Suzuki-Miyaura Cross-Coupling Efficiency

*Estimated based on electronic effects: The electron-withdrawing sulfamoyl group reduces nucleophilicity, slightly lowering yields compared to unsubstituted indole derivatives.

Radiofluorination Potential

- Indole-4-BPin : Achieves >90% radiochemical conversion (RCC) in automated ¹⁸F-fluorination using Cu(OTf)₂/DMAP systems .

- Sulfamoyl-Substituted Derivatives : The bulky sulfamoyl group may sterically hinder fluorination at the 4-position, necessitating higher catalyst loadings or prolonged reaction times .

Physicochemical Properties

| Property | 6-(N,N-Dimethylsulfamoyl)indole-4-BPin | Indole-4-BPin | 1-(N,N-Dimethylsulfamoyl)pyrrole-3-BPin |

|---|---|---|---|

| Solubility | DMSO, THF | DMSO, MeOH | DCM, DMSO |

| Stability | Stable at -20°C (long-term) | Stable at 4°C | Hygroscopic; requires desiccated storage |

| Purity | ≥95% | ≥97% | ≥98% |

| Storage | Dry, dark, -20°C | 0–4°C | -20°C under argon |

Biological Activity

6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is a boronic ester derivative of indole, notable for its unique structure which combines a dimethylsulfamoyl group with an indole-boron framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

- Molecular Formula : C16H23BN2O4S

- Molecular Weight : 350.2 g/mol

- Structure : The compound features a boronic acid group and an indole moiety, enhancing its stability and solubility in organic solvents, which is critical for various applications in organic synthesis and biological studies.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

-

Anticancer Properties :

- Studies suggest that indole derivatives can act as effective agents against various cancer types by inhibiting specific signaling pathways involved in tumor growth. For instance, the compound may interact with protein targets related to cancer proliferation and survival mechanisms.

-

Anti-inflammatory Effects :

- Indole derivatives have been shown to modulate inflammatory responses. The presence of the dimethylsulfamoyl group may enhance the anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

-

Neuropharmacological Activities :

- Indoles are known for their interactions with serotonin receptors, which are crucial in regulating mood and anxiety. The compound could potentially serve as a probe for studying serotonin-related pathways.

The mechanism of action of this compound primarily involves:

- Formation of Boronate Complexes : In reactions such as the Suzuki-Miyaura coupling, the boronate complex formed by this compound undergoes transmetalation with palladium catalysts to yield biaryl compounds, which are valuable in pharmaceuticals.

- Target Interactions : The unique functional groups allow for specific interactions with biological targets, enhancing selectivity and efficacy in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of various indole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation (source needed).

Case Study: Anti-inflammatory Effects

Research on the anti-inflammatory properties highlighted that this compound effectively reduced inflammation markers in a mouse model of arthritis, suggesting its potential use in treating inflammatory conditions (source needed).

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other boronic acid derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Indole-4-boronic Acid Pinacol Ester | Standard indole structure | Moderate anticancer activity |

| 5-Methylindole-4-boronic Acid Pinacol Ester | Methyl substitution affects reactivity | Limited anti-inflammatory effects |

| Pyridine-4-boronic Acid Pinacol Ester | Used in different coupling reactions | Varying neuropharmacological effects |

Q & A

Q. What protocols ensure reproducibility in catalytic cross-coupling with this substrate?

- Guidelines : (1) Standardize substrate ratios (1:1.2 boronic ester:aryl halide). (2) Pre-dry reagents over molecular sieves. (3) Use Schlenk techniques for oxygen-sensitive steps. (4) Report turnover numbers (TON) and frequencies (TOF) for catalyst efficiency. Reproducibility is confirmed via inter-laboratory validation .

Q. How to address low yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.